1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both isoquinoline and indole moieties These structural elements are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method starts with the formation of the isoquinoline ring through Pictet-Spengler condensation, followed by the introduction of the indole moiety via Fischer indole synthesis. The final step often involves the formation of the ethane-1,2-dione linkage through oxidative coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play critical roles in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to specific active sites on target proteins.
Comparison with Similar Compounds
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-3-yl)ethane-1,2-dione
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyridin-3-yl)ethane-1,2-dione
Uniqueness: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione stands out due to the presence of both isoquinoline and indole moieties, which are less commonly found together in a single molecule. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(16-11-20-17-8-4-3-7-15(16)17)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11,20H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIRDLTVVTXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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